molecular formula C27H31N7O3 B13359816 N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine

Cat. No.: B13359816
M. Wt: 501.6 g/mol
InChI Key: GVACVXYRQFKYLJ-UHFFFAOYSA-N
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Description

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine is a complex organic compound with a unique structure that combines indole, pyrimidine, and nitrobenzene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine typically involves multi-step organic reactions The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the signaling pathways of cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)-N4-(2-(dimethylamino)ethyl)-2-methoxy-N4-methyl-5-nitrobenzene-1,4-diamine stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C27H31N7O3

Molecular Weight

501.6 g/mol

IUPAC Name

1-N-[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]-4-N-[2-(dimethylamino)ethyl]-2-methoxy-4-N-methyl-5-nitrobenzene-1,4-diamine

InChI

InChI=1S/C27H31N7O3/c1-31(2)13-14-32(3)24-16-26(37-4)22(15-25(24)34(35)36)30-27-28-12-11-21(29-27)20-17-33(18-9-10-18)23-8-6-5-7-19(20)23/h5-8,11-12,15-18H,9-10,13-14H2,1-4H3,(H,28,29,30)

InChI Key

GVACVXYRQFKYLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=C(C=C(C(=C1)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)[N+](=O)[O-]

Origin of Product

United States

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